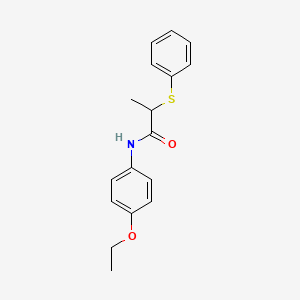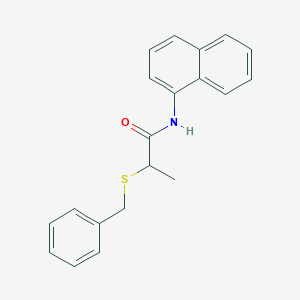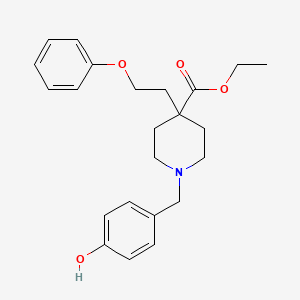![molecular formula C11H11BrO4S B4972081 ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate](/img/structure/B4972081.png)
ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate
Vue d'ensemble
Description
Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate is an organic compound with the molecular formula C11H11BrO4S It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 4-bromophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C2H5O2CCH=CH2+BrC6H4SO2Cl→C2H5O2CCH=CHSO2C6H4Br+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted ethyl (2E)-3-[(4-substituted phenyl)sulfonyl]prop-2-enoates.
Reduction: Formation of ethyl 3-[(4-bromophenyl)sulfonyl]propanoate.
Oxidation: Formation of ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoic acid.
Applications De Recherche Scientifique
Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenylsulfonyl group can enhance its binding affinity to certain molecular targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-bromophenyl)acrylate: Similar structure but lacks the sulfonyl group.
Ethyl (2-bromophenyl)acetate: Contains a bromophenyl group but differs in the position of the bromine atom and the absence of the sulfonyl group.
Uniqueness
Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-8H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAFLOXBYHSJET-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/S(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)

![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)

![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane];hydroiodide](/img/structure/B4972031.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)
![5-cyano-2-methyl-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B4972073.png)
![N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)

